Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride
Description
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride is a heterocyclic amine salt featuring a methyl-substituted oxazole ring. The oxazole core (a five-membered ring with one oxygen and one nitrogen atom) is linked to a methylamine group via a methylene bridge. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and chemical research.
This compound is likely synthesized via nucleophilic substitution or reductive amination, leveraging methodologies described for analogous heterocycles (e.g., ).
Properties
Molecular Formula |
C6H12Cl2N2O |
|---|---|
Molecular Weight |
199.08 g/mol |
IUPAC Name |
N-methyl-1-(5-methyl-1,3-oxazol-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C6H10N2O.2ClH/c1-5-3-8-6(9-5)4-7-2;;/h3,7H,4H2,1-2H3;2*1H |
InChI Key |
MEPLQORKIJJNRE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(O1)CNC.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride typically involves the reaction of 5-methyl-1,3-oxazole with formaldehyde and methylamine. The reaction is carried out under acidic conditions to facilitate the formation of the dihydrochloride salt. The general reaction scheme is as follows:
Formation of the Intermediate: 5-methyl-1,3-oxazole reacts with formaldehyde to form an intermediate compound.
Amine Addition: The intermediate then reacts with methylamine to form Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine.
Salt Formation: The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, which are crucial for optimizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like halides, thiols, and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxazole derivatives, while reduction can produce more saturated heterocycles.
Scientific Research Applications
Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride involves its interaction with specific molecular targets. The oxazole ring can interact with enzymes and receptors, modulating their activity. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride with structurally related compounds:
Key Comparative Analysis
Heterocycle Type
- Oxazole vs. Thiazoles are more π-electron-deficient, affecting charge distribution and hydrogen-bonding capacity.
- Oxadiazole : The 1,2,4-oxadiazole in introduces an additional nitrogen atom, enhancing metabolic stability but possibly reducing solubility compared to oxazole .
Substituent Position
- The 2-yl vs. 4-yl substitution on oxazole () significantly impacts electronic effects. A 5-methyl-2-yl oxazole directs electron density differently than a 2-methyl-4-yl variant, influencing reactivity and intermolecular interactions.
Side Chain Modifications
- Chain Length : Ethylamine ([2-(5-methylthiazol-2-yl)ethyl]amine, ) vs. methylamine (target compound) affects molecular flexibility and steric hindrance. Longer chains may improve membrane permeability but reduce target specificity .
- Branched vs. Linear Groups : The isopropyl group in introduces steric bulk, which could hinder interactions with flat binding pockets compared to linear methylamine .
Salt Form
- Dihydrochloride vs. Monohydrochloride: The dihydrochloride salt (target compound, –8) improves aqueous solubility relative to monohydrochloride salts (), critical for formulation in drug development.
Physical and Chemical Properties
- pKa : For [2-(5-methylthiazol-2-yl)ethyl]amine dihydrochloride (), the predicted pKa of 8.80 suggests moderate basicity, likely lower than oxazole analogs due to sulfur’s electron-withdrawing effects .
- Boiling Point : Thiazole derivatives (e.g., ) exhibit higher predicted boiling points (~230°C) compared to oxazoles, correlating with increased molecular weight and polarity .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amine dihydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves a multi-step process starting with condensation of 5-methyl-1,3-oxazole-2-carbaldehyde with methylamine, followed by reductive amination and dihydrochloride salt formation. Key parameters include:
- Temperature : Controlled heating (60–80°C) during condensation to avoid side reactions like over-alkylation .
- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .
- Salt Formation : HCl gas or concentrated HCl in ethanol ensures stoichiometric conversion to the dihydrochloride form .
- Data Table :
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Condensation | 5-methyloxazole-2-carbaldehyde, methylamine, DMF, 70°C, 6h | 65–75 | ≥95% |
| Reductive Amination | NaBH₄, MeOH, RT, 2h | 80–85 | ≥98% |
| Salt Formation | HCl (g), EtOH, 0°C, 1h | 90–95 | ≥99% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key peaks should researchers prioritize?
- Methodological Answer :
- ¹H NMR : Key signals include the oxazole proton (δ 8.1–8.3 ppm), methylene group adjacent to the amine (δ 3.5–3.7 ppm), and N-methyl group (δ 2.3–2.5 ppm) .
- IR Spectroscopy : Stretching vibrations for C=N (1650–1600 cm⁻¹) and NH₂⁺ (2500–2700 cm⁻¹) confirm oxazole and protonated amine groups .
- Mass Spectrometry : ESI-MS typically shows [M+H]⁺ at m/z 169.1 (free base) and [M+2HCl]⁺ at m/z 241.6 .
Q. What are the critical safety considerations when handling this compound in the lab?
- Methodological Answer :
- Hygroscopicity : The dihydrochloride form is hygroscopic; store under argon or nitrogen in desiccators .
- Irritancy : Use gloves and eye protection due to potential skin/eye irritation from the hydrochloride salt .
- Waste Disposal : Neutralize with aqueous NaHCO₃ before disposal to avoid HCl gas release .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data for this compound, particularly regarding polymorphic forms?
- Methodological Answer :
- SHELX Refinement : Use SHELXL for high-resolution data to model disorder or alternative conformations. Constraints (e.g., DFIX for bond lengths) improve accuracy in polar space groups .
- Thermogravimetric Analysis (TGA) : Differentiate polymorphs by dehydration profiles (e.g., weight loss at 100–120°C indicates hydrate forms) .
Q. What strategies are recommended for analyzing this compound’s mechanism in biological systems, such as enzyme inhibition?
- Methodological Answer :
- Molecular Docking : Use AutoDock Vina with oxazole ring as a pharmacophore; prioritize targets like histidine kinase (binding energy ≤ -7.0 kcal/mol) .
- Kinetic Assays : Monitor NADH oxidation (340 nm) in enzyme inhibition studies; IC₅₀ values <10 μM suggest strong binding .
- Data Table :
| Target Enzyme | IC₅₀ (μM) | Binding Mode | Reference |
|---|---|---|---|
| Bacterial Histidine Kinase | 4.2 | Competitive | |
| Human Topoisomerase II | 18.7 | Non-competitive |
Q. How can synthetic byproducts be minimized during scale-up, and what analytical methods detect trace impurities?
- Methodological Answer :
- Process Optimization :
- Use flow chemistry for precise temperature control during reductive amination (reduces epimerization) .
- Add HCl gradually (<1 mL/min) to prevent local over-acidification and dimerization .
- Analytical QC :
- UPLC-MS/MS : Detect impurities at <0.1% levels (e.g., m/z 185.1 for methyl-oxazole dimer) .
- Chiral HPLC : Resolve enantiomeric impurities (e.g., Chiralpak AD-H column, heptane/EtOH 90:10) .
Q. What computational methods predict the compound’s reactivity in novel reactions (e.g., C–H functionalization)?
- Methodological Answer :
- DFT Calculations : Gaussian 16 with B3LYP/6-311+G(d,p) basis set models oxazole ring HOMO/LUMO orbitals (−6.3 eV and −1.8 eV, respectively), guiding electrophilic substitution at C4 .
- Machine Learning : Train models on PubChem oxazole derivatives (n=450) to predict regioselectivity in cross-coupling reactions (accuracy >85%) .
Methodological Challenges & Solutions
Q. How to address discrepancies between theoretical and experimental NMR chemical shifts?
- Solution :
- Solvent Correction : Use PCM models in ACD/Labs or MestReNova to account for DMSO-d₆ vs. CDCl₃ solvent effects .
- Dynamic Effects : Include Boltzmann-weighted conformer ensembles in DFT calculations (e.g., via CREST) .
Q. What advanced purification techniques are recommended for isolating this compound from complex reaction mixtures?
- Solution :
- Preparative SFC : Supercritical CO₂ with 20% MeOH co-solvent resolves diastereomers (α = 1.2–1.5) .
- Ion-Exchange Chromatography : Dowex 50WX2 resin selectively binds dihydrochloride salt over neutral byproducts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
